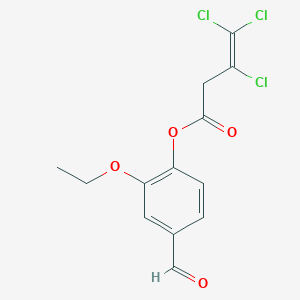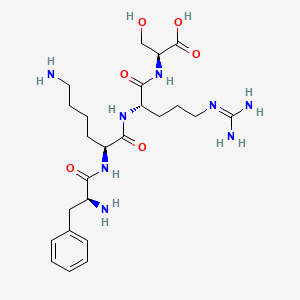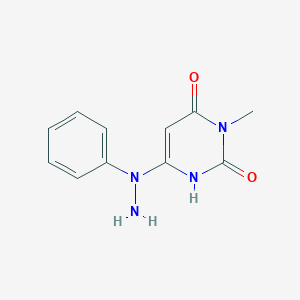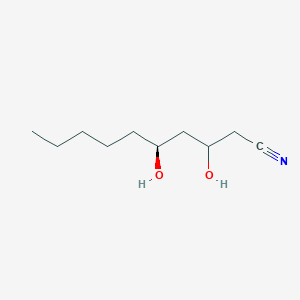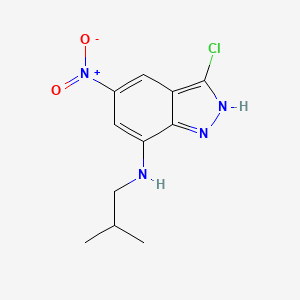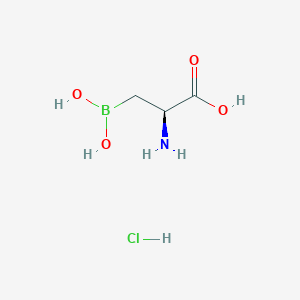
3,6-Bis(5-bromo-3-tetradecylthiophen-2-YL)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis(5-bromo-3-tetradecylthiophen-2-yl)pyridazine is a complex organic compound that belongs to the pyridazine family Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(5-bromo-3-tetradecylthiophen-2-yl)pyridazine typically involves a multi-step process. One common method includes the following steps:
Formation of the thiophene derivative: The starting material, 3-tetradecylthiophene, undergoes bromination to introduce bromine atoms at the 5-position, resulting in 5-bromo-3-tetradecylthiophene.
Cyclization: The brominated thiophene derivative is then subjected to a cyclization reaction with hydrazine derivatives to form the pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Bis(5-bromo-3-tetradecylthiophen-2-yl)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene rings can be oxidized or reduced under specific conditions, leading to different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with various functional groups, while oxidation and reduction can lead to different oxidation states of the thiophene rings.
Applications De Recherche Scientifique
3,6-Bis(5-bromo-3-tetradecylthiophen-2-yl)pyridazine has several scientific research applications, including:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Material Science: It can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: The compound’s structure allows for the exploration of its potential as a pharmacophore in drug discovery and development.
Mécanisme D'action
The mechanism of action of 3,6-Bis(5-bromo-3-tetradecylthiophen-2-yl)pyridazine is primarily related to its ability to interact with specific molecular targets and pathways. The bromine and thiophene groups can participate in various interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, which influence the compound’s behavior in different environments. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Bis(5-bromo-3-hexylthiophen-2-yl)pyridazine: Similar structure but with hexyl groups instead of tetradecyl groups.
3,6-Dibromo-pyridazine: Lacks the thiophene groups, resulting in different chemical properties.
3,6-Bis(4-tert-butylphenyl)pyridazine: Contains tert-butylphenyl groups instead of thiophene groups.
Uniqueness
3,6-Bis(5-bromo-3-tetradecylthiophen-2-yl)pyridazine is unique due to the presence of both bromine and long alkyl chains (tetradecyl groups) attached to the thiophene rings. This combination imparts distinct electronic, optical, and solubility properties, making it valuable for specific applications in organic electronics and material science .
Propriétés
Numéro CAS |
872090-24-9 |
|---|---|
Formule moléculaire |
C40H62Br2N2S2 |
Poids moléculaire |
794.9 g/mol |
Nom IUPAC |
3,6-bis(5-bromo-3-tetradecylthiophen-2-yl)pyridazine |
InChI |
InChI=1S/C40H62Br2N2S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-31-37(41)45-39(33)35-29-30-36(44-43-35)40-34(32-38(42)46-40)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-32H,3-28H2,1-2H3 |
Clé InChI |
UUEXPXVOBNRAMZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC1=C(SC(=C1)Br)C2=NN=C(C=C2)C3=C(C=C(S3)Br)CCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3-(Diphenylphosphoryl)phenyl]-1H-pyrazole](/img/structure/B12596886.png)
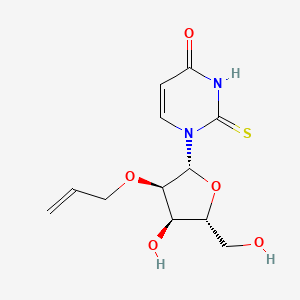
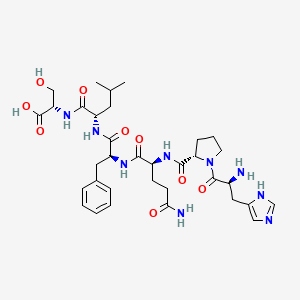

![N-[3,5-Bis(trifluoromethyl)phenyl]-3-chloro-2-hydroxybenzamide](/img/structure/B12596920.png)
![(4R)-2-[(Diphenylphosphanyl)methyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12596926.png)
![4-[7-(Acetyloxy)-4-(dibromomethyl)-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene diacetate](/img/structure/B12596928.png)
